5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile, also known as CBP-307, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic properties. CBP-307 belongs to the class of drugs known as piperazine derivatives and has been shown to have a wide range of effects on the human body.
Mechanism of Action
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile works by modulating the activity of several different neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase the levels of several different neurotransmitters in the brain, including dopamine, serotonin, and glutamate. This compound has also been shown to reduce the levels of cortisol, a hormone that is involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile for lab experiments is its ability to modulate the activity of several different neurotransmitters in the brain. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of this compound is its relatively low potency compared to other drugs in its class, which may limit its usefulness in certain experiments.
Future Directions
There are several possible future directions for research on 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile. One area of interest is the development of more potent derivatives of this compound that may be more effective in the treatment of certain disorders. Another area of interest is the investigation of the long-term effects of this compound on the brain and body, particularly with regard to its potential as a treatment for neurodegenerative disorders. Finally, research may focus on the development of new methods for delivering this compound to the brain, such as through the use of nanoparticles or other drug delivery systems.
Synthesis Methods
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-fluoro-4-nitrophenyl isocyanate with 4-(2-chlorobenzoyl)piperazine to form 4-(2-chlorobenzoyl)piperazin-1-yl)-2-fluoro-phenyl isocyanate. This compound is then reacted with 4-cyanobenzene-1,3-oxazole to form this compound.
Scientific Research Applications
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have a wide range of effects on the human body, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been shown to have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-7-3-1-5-14(16)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)15-6-2-4-8-17(15)23/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCAIKUSXZGCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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